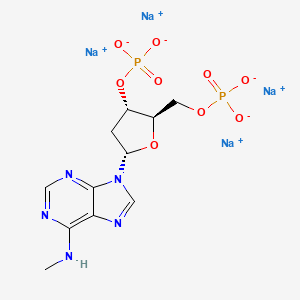

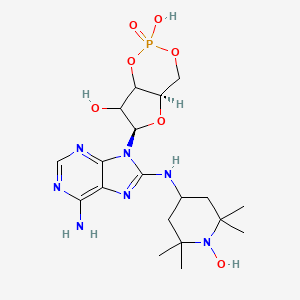

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₉N₇O₇P and its molecular weight is 498.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cell Division and Plant Tissue Growth

8-Bromoadenosine 3':5'-cyclic monophosphate, a compound similar in structure to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. When used with an auxin, this compound can replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinin. This suggests its potential role in plant tissue growth and cell division modulation (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinase Studies

Compounds like 8-(6-aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate have been analyzed using fast atom bombardment mass spectrometry. This method is crucial for understanding the activators of cyclic AMP-dependent protein kinase, demonstrating the compound's significance in bioanalytical studies and protein kinase research (Newton et al., 1995).

Role in Nucleotide-Regulated Phenomena

8-Azidoadenosine-3’,5’-cyclic monophosphate, similar to this compound, is used as a photoaffinity probe to understand molecular mechanisms of nucleotide-regulated phenomena. This approach helps in determining how nucleotides like cAMP regulate biological activities, offering insights into receptor protein interactions and cellular events regulation (Hoyer, Owens, & Haley, 1980).

Affinity Chromatography in Enzyme Studies

Compounds structurally related to this compound, like 8-(6-aminohexyl)aminoadenosine 3':5'-cyclic monophosphate, are used in affinity chromatography for enzyme studies. This includes studying protein kinases and understanding their activation and inhibition mechanisms, which are pivotal in biochemical and pharmacological research (Jergil, Guilford, & Mosbach, 1974).

Implications in Cell Differentiation and Death

Research has shown that derivatives of adenosine 3':5'-cyclic monophosphate, closely related to this compound, are effective in programming cells for terminal differentiation resulting in death. This has significant implications in understanding cell cycle regulation and potential applications in cancer research (Basile, Wood, & Braun, 1973).

作用機序

Biochemical Pathways

The affected pathways include:

- Gene Expression : cAMP activates the cAMP-activated global transcriptional regulator CRP in bacteria (such as Escherichia coli), influencing gene expression .

- Ion Channels : cAMP modulates potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channels (HCN2) in humans .

- Metabolism : cAMP influences adenylate cyclase activity, which affects cyclic nucleotide levels and downstream signaling .

Action Environment

Environmental factors can influence the compound’s stability, efficacy, and action. Unfortunately, specific details regarding environmental effects remain undisclosed.

生化学分析

Biochemical Properties

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate shows partially selective agonist activity with Type I cAMP-dependent protein kinase isozyme . This suggests that it interacts with this enzyme, potentially influencing its activity.

Cellular Effects

The specific cellular effects of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not well-documented in the literature. As a cyclic AMP analog, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is not fully understood. As a cyclic AMP analog, it may bind to and activate protein kinase I, leading to changes in gene expression .

特性

IUPAC Name |

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBKLATJLPRPA-VHBSBENZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N7O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。